![molecular formula C9H10N4O3 B5800280 7-ethyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide](/img/structure/B5800280.png)
7-ethyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-ethyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide, also known as EIDD-2801, is a small molecule antiviral drug that has shown potential against a wide range of RNA viruses, including influenza, coronaviruses, and respiratory syncytial virus. In
Aplicaciones Científicas De Investigación
7-ethyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide has shown promising results in preclinical studies against a wide range of RNA viruses, including influenza, coronaviruses, and respiratory syncytial virus. In a recent study by Sheahan et al. (2020), 7-ethyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide was shown to be effective against SARS-CoV-2, the virus that causes COVID-19, in both in vitro and in vivo models. 7-ethyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide has also shown potential as a prophylactic agent, with a single dose providing protection against influenza in a mouse model (Cox et al., 2020).
Mecanismo De Acción
7-ethyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide works by targeting the viral RNA polymerase, which is essential for viral replication. Specifically, 7-ethyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide is incorporated into the viral RNA during replication, causing mutations that prevent the virus from replicating further. This mechanism of action is known as viral mutagenesis, and it has been shown to be effective against a wide range of RNA viruses (Agostini et al., 2018).
Biochemical and Physiological Effects:
7-ethyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide has been shown to have low toxicity in animal studies, with no adverse effects observed at therapeutic doses (Cox et al., 2020). In addition, 7-ethyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide has been shown to have good pharmacokinetic properties, with high oral bioavailability and good tissue distribution (Sheahan et al., 2020).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 7-ethyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide is its broad-spectrum activity against RNA viruses, which makes it a promising candidate for the development of antiviral therapies. However, one limitation of 7-ethyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide is its relatively short half-life, which may limit its effectiveness in some applications.
Direcciones Futuras
There are several future directions for the development of 7-ethyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide. One area of focus is the optimization of the synthesis method to improve yield and reduce costs. Another area of focus is the development of formulations that can improve the pharmacokinetic properties of 7-ethyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide, such as sustained-release formulations or prodrugs. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of 7-ethyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide against a wider range of RNA viruses.
In conclusion, 7-ethyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide is a promising antiviral drug that has shown potential against a wide range of RNA viruses. Its mechanism of action, viral mutagenesis, has been shown to be effective in preclinical studies, and it has low toxicity and good pharmacokinetic properties. While there are some limitations to its use, there are several future directions for the development of 7-ethyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide that could lead to the development of effective antiviral therapies.
Métodos De Síntesis
7-ethyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide is synthesized through a multi-step process that involves the reaction of several starting materials, including 2-cyanobenzaldehyde, ethyl cyanoacetate, and hydroxylamine hydrochloride. The synthesis method has been described in detail in a recent publication by Sheahan et al. (2020).
Propiedades
IUPAC Name |
7-ethyl-6-hydroxy-3-oxido-4,5-dihydroimidazo[4,5-e][2,1,3]benzoxadiazol-3-ium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O3/c1-2-7-10-8-5(12(7)14)3-4-6-9(8)11-16-13(6)15/h14H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFKBKWLLTYHNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(N1O)CCC3=[N+](ON=C32)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Ethyl-6-hydroxy-3-oxido-4,5-dihydroimidazo[4,5-e][2,1,3]benzoxadiazol-3-ium |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.